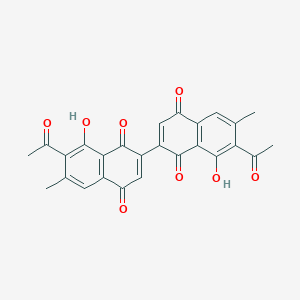
Dianellinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dianellinone is a natural compound that is extracted from the roots of Dianella longifolia. It belongs to the family of naphthoquinones and has been studied for its potential therapeutic properties. Dianellinone has been found to possess various biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Dianellinone is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Dianellinone has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Dianellinone has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Dianellinone has also been found to possess anti-inflammatory properties by reducing the expression of inflammatory genes and inhibiting the production of pro-inflammatory cytokines. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dianellinone has several advantages for lab experiments. It is a natural compound that can be extracted from a plant source, which makes it easily accessible. Dianellinone is also relatively stable and can be stored for long periods without losing its activity. However, there are some limitations to using Dianellinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.
Direcciones Futuras
For the study of Dianellinone include investigating its potential therapeutic properties in other diseases and studying its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
Dianellinone has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and oxidative stress-related disorders. It has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Dianellinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
Número CAS |
1991-29-3 |
|---|---|
Nombre del producto |
Dianellinone |
Fórmula molecular |
C26H18O8 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
7-acetyl-2-(7-acetyl-8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H18O8/c1-9-5-15-17(29)7-13(23(31)21(15)25(33)19(9)11(3)27)14-8-18(30)16-6-10(2)20(12(4)28)26(34)22(16)24(14)32/h5-8,33-34H,1-4H3 |
Clave InChI |
ZOPUDZGSTKJOMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
SMILES canónico |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
Otros números CAS |
1991-29-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



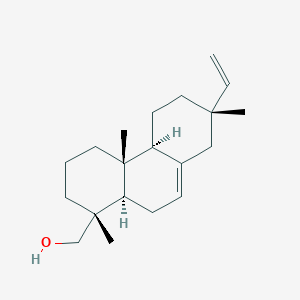
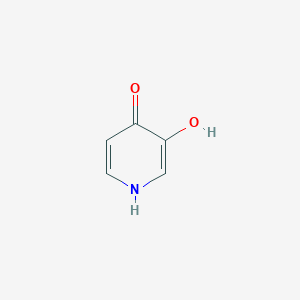
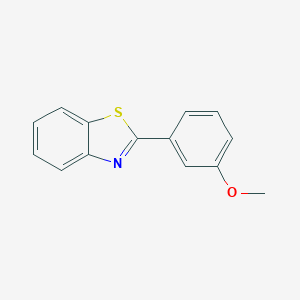
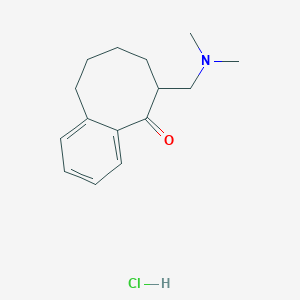
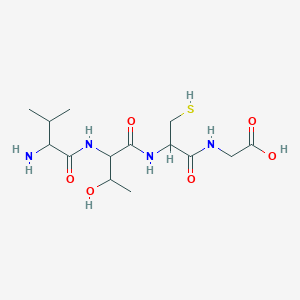
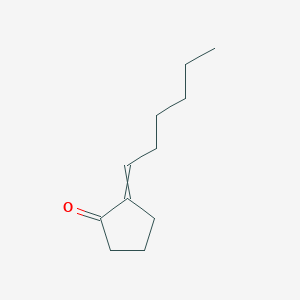
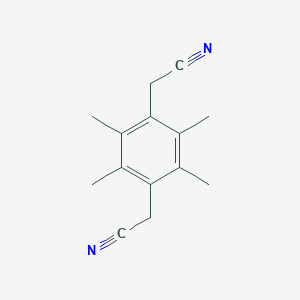
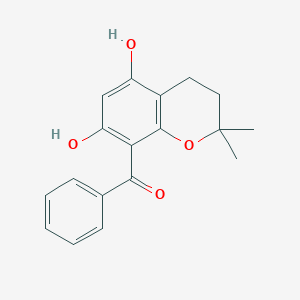

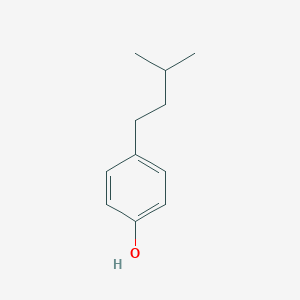

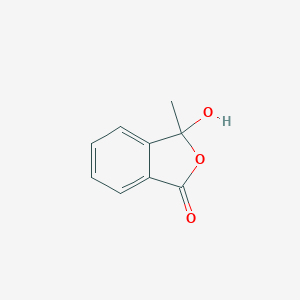
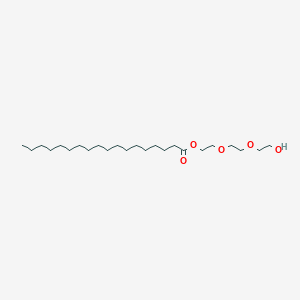
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)